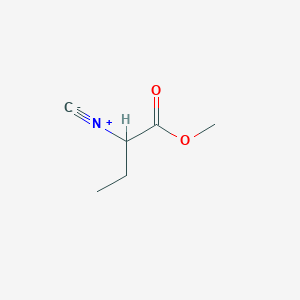

Methyl 2-isocyanobutyrate

Description

Methyl 2-isocyanobutyrate is an ester derivative of isobutyric acid featuring an isocyano (-NC) functional group at the second carbon of the ester backbone. These analogs differ primarily in their substituents (e.g., bromo, hydroxy, or ethoxy groups), which significantly influence their applications in organic synthesis, pharmaceuticals, and industrial chemistry.

Properties

Molecular Formula |

C6H9NO2 |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

methyl 2-isocyanobutanoate |

InChI |

InChI=1S/C6H9NO2/c1-4-5(7-2)6(8)9-3/h5H,4H2,1,3H3 |

InChI Key |

NGMQJQMWFNWCKV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)OC)[N+]#[C-] |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The isocyanate group readily reacts with nucleophiles such as amines, alcohols, and thiols under mild conditions:

Example Reactions:

-

Amine addition : Forms substituted ureas.

-

Reagents : Primary/secondary amines (e.g., benzylamine)

-

Conditions : Room temperature, dichloromethane (DCM) solvent

-

Product : Methyl 2-(3-benzylureido)butyrate

-

-

Alcohol addition : Generates carbamates.

-

Reagents : Methanol, ethanol

-

Conditions : Acid catalysis (e.g., HCl), 0–25°C

-

Product : Methyl 2-(methoxycarbonylamino)butyrate

-

Cycloaddition Reactions

Methyl 2-isocyanobutyrate participates in [4+1] and [3+2] cycloadditions to form heterocycles:

[4+1] Cycloaddition with Azirines

-

Reagents : 2H-Azirines

-

Conditions : Catalyst-free, 60°C, toluene

[3+2] Cycloaddition with Ketimines

-

Reagents : N-DPP-protected ketimines

-

Conditions : AgOAc catalyst (5 mol%), 4Å MS, DCM, 25°C

-

Results :

Enantioselective Mannich Reactions

This compound serves as a pronucleophile in asymmetric catalysis:

Reaction Setup:

-

Catalyst : Silver acetate (AgOAc)

-

Substrate : N-DPP-protected ketimines

-

Conditions : 4Å molecular sieves, DCM, 60 hours

Performance Comparison of Esters:

| Ester | Yield (%) | ee (%) |

|---|---|---|

| Methyl (2a) | 59 | 89 |

| tert-Butyl (2c) | 63 | 89 |

| Benzhydryl (2e) | 48 | 87 |

| Adapted from RSC studies |

This reaction exclusively produces trans-imidazolines due to steric control during the nucleophilic attack step.

Oxidation and Reduction

The isocyanate group and ester functionality allow redox transformations:

Oxidation

-

Reagents : Ozone or KMnO₄

-

Product : Methyl 2-nitrobutyrate (via intermediate nitrile oxide)

Reduction

-

Reagents : H₂/Pd-C or LiAlH₄

-

Product : Methyl 2-aminobutyrate (primary amine)

Comparative Reactivity

This compound exhibits distinct reactivity compared to analogs:

Mechanistic Insights

The reactivity stems from the electrophilic isocyanate carbon , which undergoes nucleophilic attack to form tetrahedral intermediates. In asymmetric reactions, Ag⁺ coordinates with the isocyanate lone pair, enhancing electrophilicity and stereocontrol .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The substituent at the second carbon defines the reactivity and applications of these esters. Key analogs include:

| Compound Name | Molecular Formula | Substituent | Key Functional Features |

|---|---|---|---|

| Methyl isobutyrate | C₅H₁₀O₂ | Methyl ester | Simple ester, volatile, solvent properties |

| Methyl 2-bromoisobutyrate | C₅H₉BrO₂ | Bromo | Electrophilic, used in radical polymerization |

| Ethyl isobutyrate | C₆H₁₂O₂ | Ethyl ester | Larger alkyl chain, flavoring applications |

| Methyl 2-hydroxyisobutyrate | C₅H₁₀O₃ | Hydroxy | Hydrogen bonding, chemical intermediate |

Physicochemical Properties

Notes:

- Methyl isobutyrate’s low density and volatility make it suitable as a solvent or flavoring agent .

- The bromo group in methyl 2-bromoisobutyrate enhances its electrophilicity, enabling use as an initiator in atom-transfer radical polymerization (ATRP) .

- Ethyl isobutyrate’s larger alkyl chain increases hydrophobicity, aligning with its role in food and fragrance industries .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing Methyl isobutyrate, and how should researchers validate their findings?

- Answer : Key techniques include:

- NMR Spectroscopy : Analyze proton environments (e.g., methyl groups at δ 1.0–1.2 ppm and ester carbonyl at δ 170–175 ppm) .

- FTIR : Identify ester carbonyl stretching (~1740 cm⁻¹) and C-O-C asymmetric vibrations (~1200 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular ion [M⁺] at m/z 102 and fragmentation patterns (e.g., loss of methoxy group).

- Validation : Cross-reference spectral data with the NIST Chemistry WebBook for standardized comparisons .

Q. What safety protocols are critical for handling Methyl isobutyrate in laboratory settings?

- Answer :

- Engineering Controls : Use fume hoods to maintain airborne concentrations below recommended exposure limits .

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Emergency Measures : Ensure accessible eyewash stations and emergency showers. Contaminated clothing must be removed and professionally decontaminated .

- Training : Implement OSHA-compliant hazard communication programs .

Advanced Research Questions

Q. How can reaction conditions be optimized to synthesize Methyl isobutyrate with high purity and yield?

- Answer :

- Acid-Catalyzed Esterification : Use sulfuric acid (H₂SO₄) as a catalyst, with a molar ratio of 1:1.2 (isobutyric acid:methanol) to drive equilibrium.

- Temperature Control : Reflux at 60–70°C for 4–6 hours to maximize conversion .

- Purification : Distill under reduced pressure (boiling point ~90–92°C at 760 mmHg) and use anhydrous MgSO₄ to remove water .

- Quality Control : Validate purity via GC-MS, targeting >99% by area normalization .

Q. What analytical strategies resolve contradictions in reported stability data for Methyl isobutyrate under varying storage conditions?

- Answer :

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 6 months) and monitor hydrolysis products (e.g., isobutyric acid) via HPLC .

- Data Reconciliation : Compare results with NIST stability profiles and assess experimental variables (e.g., container material, headspace oxygen) .

- Statistical Validation : Use ANOVA to evaluate batch-to-batch variability and ensure sample sizes (n ≥ 3) meet statistical significance thresholds .

Q. How can researchers detect trace impurities in Methyl isobutyrate, and what methodologies address false positives/negatives?

- Answer :

- GC-MS with Headspace Sampling : Detect volatile impurities (e.g., residual methanol) at ppm levels. Use selective ion monitoring (SIM) to enhance sensitivity .

- HPLC-UV/RI : Quantify non-volatile contaminants (e.g., dimeric esters) with C18 columns and gradient elution .

- Method Robustness : Validate via spike-and-recovery experiments (90–110% recovery acceptable) and inter-laboratory reproducibility testing .

Methodological Considerations

- Literature Cross-Validation : Prioritize data from authoritative sources like NIST for spectral and physicochemical properties .

- Contradiction Resolution : Replicate experiments under controlled conditions and apply hypothesis testing to identify outliers .

- Safety Documentation : Maintain records per OSHA 29 CFR 1910.1020, including exposure monitoring and medical evaluations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.